(1R,2S)-2-aminocyclohexanol

Catalog No.
S595519
CAS No.
931-15-7
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-2-aminocyclohexanol

CAS Number

931-15-7

Product Name

(1R,2S)-2-aminocyclohexanol

IUPAC Name

(1R,2S)-2-aminocyclohexan-1-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1

InChI Key

PQMCFTMVQORYJC-WDSKDSINSA-N

SMILES

C1CCC(C(C1)N)O

Synonyms

2-aminocyclohexanol

Canonical SMILES

C1CCC(C(C1)N)O

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)O

Synthesis and Chirality:

cis-2-Aminocyclohexanol exists in two stereoisomeric forms, differentiated by the spatial arrangement of their functional groups. These are designated as (1R,2S)-cis-2-aminocyclohexanol and (1S,2R)-cis-2-aminocyclohexanol. Both isomers are valuable in various scientific research applications, and their specific synthesis methods are crucial for obtaining the desired form.

Several methods have been developed for the synthesis of cis-2-aminocyclohexanol, each with its own advantages and limitations. One common approach involves the reduction of cis-2-aminocyclohexanone, which can be achieved using various reducing agents.

Applications in Organic Chemistry:

cis-2-Aminocyclohexanol serves as a versatile building block in organic synthesis due to its functional groups, which allow for further transformations. The presence of both an amine and an alcohol group enables its participation in various reactions, including:

  • Acylation and alkylation: The amine group readily reacts with acyl chlorides or alkyl halides to form amides or secondary amines, respectively.
  • Oxidation: The alcohol group can be oxidized to a ketone using various oxidizing agents, leading to the formation of cis-2-aminocyclohexanone.
  • Ring-opening reactions: The cyclohexane ring can be opened under specific conditions, allowing for the incorporation of cis-2-aminocyclohexanol into more complex structures.

Applications in Medicinal Chemistry:

Due to its structural similarity to various biologically active molecules, cis-2-aminocyclohexanol serves as a valuable scaffold in medicinal chemistry research. It has been explored in the development of drugs targeting various diseases, including:

  • Neurodegenerative diseases: Studies have investigated the potential of cis-2-aminocyclohexanol derivatives in modulating neurotransmitter activity, which could be beneficial for treating neurodegenerative conditions like Alzheimer's disease and Parkinson's disease.
  • Cancer: Research has explored the use of cis-2-aminocyclohexanol derivatives as potential anti-cancer agents due to their ability to target specific pathways involved in cancer cell growth and proliferation.

(1R,2S)-2-aminocyclohexanol is an organic compound characterized by the molecular formula C6H13NO. It is a stereoisomer of 2-aminocyclohexanol, specifically the cis form, which means that both the amino and hydroxyl groups are positioned on the same side of the cyclohexane ring. This unique configuration contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction reactions to form different amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can be substituted with other functional groups under suitable conditions, often utilizing reagents such as alkyl halides or acyl chlorides.

These reactions highlight its versatility as a building block in organic synthesis and pharmaceutical development .

Research indicates that (1R,2S)-2-aminocyclohexanol interacts with various biological systems. Notably, it has been shown to interact with type II polyketide synthase-like enzymes (AmcF–AmcG), which are involved in the biosynthesis of cispentacin. This compound plays a crucial role in enzymatic reactions that lead to the formation of key intermediates in metabolic pathways .

Additionally, its chiral nature makes it a candidate for studying enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level .

Several synthetic routes have been developed for producing (1R,2S)-2-aminocyclohexanol:

  • Cyclization Reaction: Starting from cyclohexene, this method involves a series of steps including cyclization in the presence of a catalyst, followed by ring-opening reactions with alcohols and subsequent resolution to obtain enantiomerically pure (1R,2S)-2-aminocyclohexanol.
  • Chiral Resolution: This process involves reacting trans-2-benzylaminocyclohexanol with benzoyl chloride to generate protected intermediates, which are then converted through various steps to yield (1R,2S)-2-aminocyclohexanol after debenzylation .

These methods emphasize the compound's accessibility for research and industrial applications.

(1R,2S)-2-aminocyclohexanol has diverse applications across multiple fields:

  • Chemistry: It serves as a chiral building block for synthesizing complex molecules.
  • Biology: The compound is utilized in studies related to enzyme mechanisms and protein interactions.
  • Medicine: It is investigated for potential uses in drug development, particularly for synthesizing pharmaceuticals with chiral centers.
  • Industry:

Studies have shown that (1R,2S)-2-aminocyclohexanol interacts with specific enzymes involved in polyketide synthesis. Its ability to participate in single C2 elongation and cyclization reactions highlights its importance in biochemical pathways. These interactions are crucial for understanding metabolic processes and developing new therapeutic strategies .

(1R,2S)-2-aminocyclohexanol shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameConfigurationUnique Features
(1S,2S)-2-AminocyclohexanolStereoisomerDifferent chirality affecting reactivity
(1R,2R)-2-AminocyclohexanolStereoisomerExhibits different substitution patterns
cis-2-AminocyclohexanolStereoisomerComparable structure but different properties
(1S,2R)-2-AminocyclohexanolStereoisomerVariations in biological activity

The cis configuration of (1R,2S)-2-aminocyclohexanol significantly influences its reactivity compared to other isomers. For instance, it predominantly forms N-monoalkylated products when reacted with smaller alkylating agents due to strong intramolecular hydrogen bonding between its hydroxyl and amino groups .

This detailed examination of (1R,2S)-2-aminocyclohexanol underscores its significance as a versatile compound in both chemical synthesis and biological research.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6850-38-0
6982-39-4

Dates

Modify: 2023-08-15

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